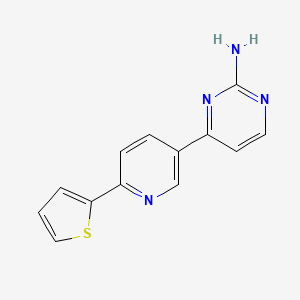

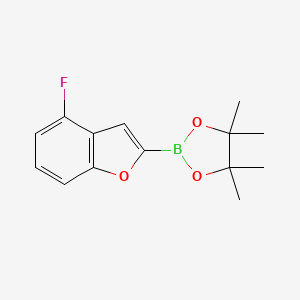

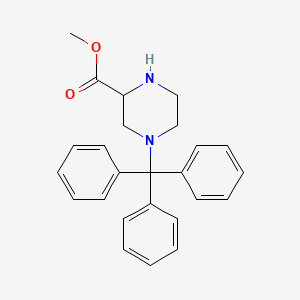

![molecular formula C16H19N3O3 B1449054 苄基 1-(羟甲基)-6,7-二氢-5H-咪唑并[1,5-A][1,4]二氮杂卓-8(9H)-羧酸酯 CAS No. 1422343-93-8](/img/structure/B1449054.png)

苄基 1-(羟甲基)-6,7-二氢-5H-咪唑并[1,5-A][1,4]二氮杂卓-8(9H)-羧酸酯

描述

“Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate” is a complex organic compound. It belongs to the class of compounds known as benzodiazepines, which are widely used in medicine . Benzodiazepines are seven-membered heterocycles, having two nitrogen heteroatoms .

Synthesis Analysis

The synthesis of benzodiazepines involves a variety of methods. For instance, a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . Another method involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .Molecular Structure Analysis

The molecular structure of benzodiazepines consists of a diazepine ring and a fused benzene ring . The structural aspects and chemical activity of saturated and unsaturated isolated or benzo-fused seven-membered heterocycles containing one or two heteroatoms in the ring have been well described .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines are complex and involve multiple steps. For instance, the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine involves a one-pot, three-step cascade process engaging five reactive centers . Another method involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .科学研究应用

合成方法和化学性质

苯并二氮卓类化合物的合成:研究重点介绍了从邻苯二胺与各种亲电试剂开始合成苯并咪唑、喹喔啉和苯并(1,5)二氮卓类化合物的开发方法。这种方法强调了邻苯二胺作为构建复杂杂环体系(可能包括目标化合物)的前体的多功能性 (Ibrahim, 2011)。

1,4-二氮卓类化合物的化学:1,4-二氮卓类化合物的合成、反应和生物学相关性已得到广泛综述。这些化合物表现出广泛的生物活性,包括抗精神病、抗焦虑和抗癌作用。此类综述为二氮卓衍生物的化学和生物学多功能性提供了基础理解,可以为对苄基 1-(羟甲基)-6,7-二氢-5H-咪唑并[1,5-A][1,4]二氮杂卓-8(9H)-羧酸酯等特定化合物的进一步研究提供信息 (Rashid et al., 2019)。

生物学意义

- 中枢神经系统作用药物合成:已经探索了从苯并咪唑、咪唑并噻唑和咪唑合成中枢神经系统 (CNS) 作用药物。这项研究表明,该类化合物有可能被修饰成有效的 CNS 活性剂,这表明苄基 1-(羟甲基)-6,7-二氢-5H-咪唑并[1,5-A][1,4]二氮杂卓-8(9H)-羧酸酯可以找到应用的领域 (Saganuwan, 2020)。

未来方向

作用机制

Target of Action

Similar compounds have been tested for antiproliferative activities against human cancer cell lines , suggesting potential targets could be proteins involved in cell proliferation and growth.

Mode of Action

This could lead to changes in cellular processes such as cell growth and division .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate . .

生化分析

Biochemical Properties

Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also binds to GABA receptors, enhancing their inhibitory effects and leading to its potential use as an anxiolytic and anticonvulsant agent . Additionally, it has been observed to inhibit certain kinases, which may contribute to its anti-inflammatory properties .

Cellular Effects

The effects of Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate on cellular processes are profound. It influences cell signaling pathways, particularly those involving GABAergic signaling, leading to reduced neuronal excitability . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses .

Molecular Mechanism

At the molecular level, Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate exerts its effects through several mechanisms. It binds to the benzodiazepine site on GABA-A receptors, enhancing the receptor’s affinity for GABA and increasing chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability . The compound also inhibits the activity of certain kinases, which play a role in inflammatory signaling pathways . Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as altered receptor expression and enzyme activity . These changes can affect the compound’s efficacy and safety profile over time .

Dosage Effects in Animal Models

The effects of Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and anticonvulsant effects without significant adverse effects . At higher doses, it can cause sedation, motor impairment, and respiratory depression . Toxicological studies have shown that extremely high doses can lead to hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization for therapeutic use .

Metabolic Pathways

Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate is metabolized primarily by the liver, involving cytochrome P450 enzymes . The primary metabolic pathways include hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted via the kidneys . The compound’s metabolism can be influenced by factors such as genetic polymorphisms in metabolic enzymes and co-administration of other drugs .

Transport and Distribution

Within cells and tissues, Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . The compound’s lipophilicity allows it to cross the blood-brain barrier, contributing to its central nervous system effects .

Subcellular Localization

The subcellular localization of Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate is primarily within the cytoplasm and the nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the nucleus allows it to interact with transcription factors and influence gene expression . Additionally, its presence in the cytoplasm enables it to modulate signaling pathways and enzyme activity .

属性

IUPAC Name |

benzyl 1-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-10-14-15-9-18(7-4-8-19(15)12-17-14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,12,20H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCNGULCEOOAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C(N=CN2C1)CO)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

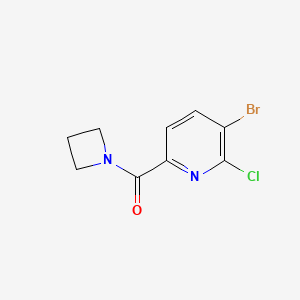

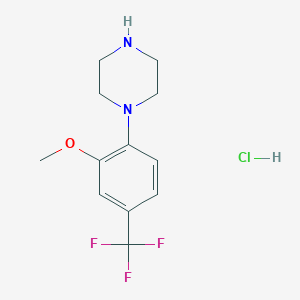

![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)

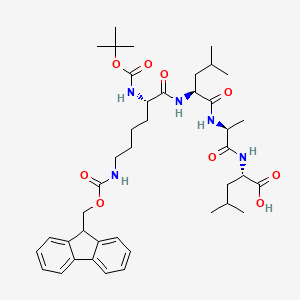

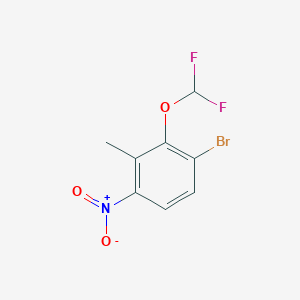

![tert-butyl 5-(methoxyacetyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1448991.png)

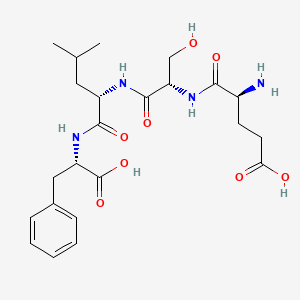

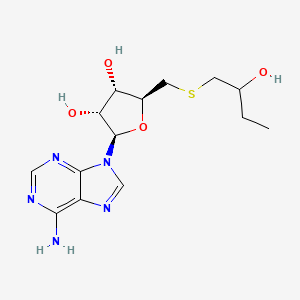

![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)

![N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine](/img/structure/B1448994.png)